An In-Depth Technical Guide to Methyl 4-bromo-5-chloro-2-nitrobenzoate
An In-Depth Technical Guide to Methyl 4-bromo-5-chloro-2-nitrobenzoate
This guide provides a comprehensive technical overview of Methyl 4-bromo-5-chloro-2-nitrobenzoate, a key chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's synthesis, characterization, and synthetic utility, grounding theoretical principles in practical, field-proven insights.
Introduction and Core Properties
Methyl 4-bromo-5-chloro-2-nitrobenzoate is a polysubstituted aromatic compound whose strategic arrangement of functional groups—a methyl ester, a nitro group, and two distinct halogens—makes it a highly valuable and versatile building block in synthetic organic chemistry. Its utility primarily lies in the differential reactivity of its substituents, allowing for sequential and site-selective modifications. This characteristic is particularly sought after in the construction of complex molecular architectures for pharmaceuticals and agrochemicals.
Physicochemical and Structural Data
A summary of the key identification and physical properties of Methyl 4-bromo-5-chloro-2-nitrobenzoate is provided below. It is important to note that while some data is sourced from chemical suppliers, other parameters like boiling point are computationally predicted and should be regarded as estimates pending experimental verification.
| Property | Value | Source(s) |
| CAS Number | 1416374-90-7 | [1] |
| Molecular Formula | C₈H₅BrClNO₄ | [1] |
| Molecular Weight | 294.49 g/mol | [1] |
| IUPAC Name | Methyl 4-bromo-5-chloro-2-nitrobenzoate | N/A |
| Predicted Boiling Point | 367.9 ± 37.0 °C (at 760 mmHg) | N/A |
| Predicted Density | 1.760 ± 0.06 g/cm³ | N/A |
| Storage Conditions | Room Temperature, Sealed, Dry | [1] |
Molecular Structure
The structure of Methyl 4-bromo-5-chloro-2-nitrobenzoate is defined by a benzene ring substituted at positions 1, 2, 4, and 5. The spatial and electronic interplay between the electron-withdrawing nitro and ester groups and the halogen substituents dictates the molecule's reactivity.
Caption: 2D structure of Methyl 4-bromo-5-chloro-2-nitrobenzoate.
Synthesis Pathway and Rationale
The synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate is not widely published in detail. However, a logical and efficient synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution (EAS), leveraging the directing effects of the substituents. The most plausible precursor is 4-bromo-5-chloro-2-nitrotoluene , which can then be oxidized and esterified.
Proposed Retrosynthetic Analysis
A scientifically sound approach begins with a readily available starting material, such as 3-chloro-4-bromotoluene . The synthesis hinges on controlling the regioselectivity of the nitration step.
Caption: Proposed multi-step synthesis pathway for the target compound.
Causality in Experimental Design
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Nitration: Starting with 3-chloro-4-bromotoluene, the methyl group is an ortho-, para-director, while the halogens are also ortho-, para-directors but are deactivating. The methyl group's activating effect dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to positions ortho and para to it. Position 4 is blocked by bromine. The two ortho positions are 2 and 6. Position 2 is sterically less hindered than position 6 (which is flanked by both the methyl group and chlorine). Therefore, nitration is expected to predominantly yield the 2-nitro isomer. This regiochemical control is the cornerstone of this synthetic strategy.[2][3]
-
Oxidation: The methyl group of the resulting nitrotoluene is then oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are required for this transformation.[2] The aromatic ring, being deactivated by three electron-withdrawing groups (NO₂, Br, Cl), is resistant to oxidation under these conditions, allowing for selective conversion of the methyl group.
-
Esterification: The final step is a classic Fischer esterification of the synthesized carboxylic acid.[4] The reaction is typically performed by refluxing the acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The equilibrium is driven towards the product by using an excess of methanol.[5]
Experimental Protocol: Synthesis
Disclaimer: This is a theoretical protocol based on established chemical methodologies. It should be performed by trained chemists with appropriate safety precautions.
Step 1: Nitration of 3-Chloro-4-bromotoluene
-
To a stirred solution of concentrated sulfuric acid (100 mL) in a three-neck flask cooled to 0-5°C in an ice-salt bath, slowly add 3-chloro-4-bromotoluene (0.1 mol).
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (50 mL), keeping the temperature below 10°C.
-
Add the nitrating mixture dropwise to the toluene solution, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
The precipitated solid, 4-bromo-5-chloro-2-nitrotoluene, is collected by vacuum filtration, washed with cold water until neutral, and dried.
Step 2: Oxidation to 4-Bromo-5-chloro-2-nitrobenzoic Acid
-
Suspend the dried nitrotoluene (0.08 mol) in a solution of water (300 mL) and add sodium carbonate (0.1 mol).
-
Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
In a separate beaker, dissolve potassium permanganate (KMnO₄, 0.24 mol) in water (400 mL).
-
Add the KMnO₄ solution portion-wise to the refluxing mixture over 2-3 hours. The purple color should disappear as the reaction proceeds.
-
After the addition, continue to reflux until the purple color persists.
-
Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the clear filtrate with concentrated HCl until precipitation of the carboxylic acid is complete (pH ~2).
-
Collect the product by vacuum filtration, wash with cold water, and dry. The product is 4-bromo-5-chloro-2-nitrobenzoic acid.[6]
Step 3: Fischer Esterification
-
Combine the dried carboxylic acid (0.07 mol) and methanol (200 mL) in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (5 mL) as a catalyst.
-
Reflux the mixture for 4-6 hours (monitor by TLC).[4]
-
Cool the solution and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated solution into cold water (500 mL) to precipitate the ester.
-
Filter the solid, wash with a cold 5% sodium bicarbonate solution to remove unreacted acid, then wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol/water mixture) to obtain pure Methyl 4-bromo-5-chloro-2-nitrobenzoate.
Spectroscopic Characterization (Theoretical)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The simplicity of the aromatic region in the ¹H NMR spectrum is a key identifying feature.
Table: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
|---|---|---|---|---|
| ¹H | ~8.2 | Singlet | H-3 | Deshielded by adjacent ester and para to Br. |
| ¹H | ~8.0 | Singlet | H-6 | Deshielded by adjacent nitro group and para to Cl. |
| ¹H | ~3.9 | Singlet | -OCH₃ | Typical range for a methyl ester. |
| ¹³C | ~164 | Singlet | C=O | Carbonyl carbon of an ester. |
| ¹³C | ~148 | Singlet | C-NO₂ | Aromatic carbon attached to a nitro group. |
| ¹³C | ~135 | Singlet | C-Br | Aromatic carbon attached to bromine. |
| ¹³C | ~133 | Singlet | C-Cl | Aromatic carbon attached to chlorine. |
| ¹³C | ~132 | Singlet | C-H (C-6) | Aromatic methine carbon. |
| ¹³C | ~130 | Singlet | C-H (C-3) | Aromatic methine carbon. |
| ¹³C | ~128 | Singlet | C-COOCH₃ | Aromatic carbon attached to the ester group. |
| ¹³C | ~53 | Singlet | -OCH₃ | Methyl carbon of the ester. |
Note: Predicted shifts are estimates based on standard additive models for substituted benzenes.[7]
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for each functional group.
Table: Key Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3100-3000 | Aromatic C-H | Stretch |
| ~1730 | Ester C=O | Stretch |
| ~1530 & ~1350 | Nitro N-O | Asymmetric & Symmetric Stretch |
| ~1250 | Ester C-O | Stretch |
| 800-700 | C-Cl / C-Br | Stretch |
Reactivity and Synthetic Utility
The value of Methyl 4-bromo-5-chloro-2-nitrobenzoate lies in the orthogonal reactivity of its functional groups. This allows for a modular approach to building more complex molecules.
Caption: Key synthetic transformations of the title compound.
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Cross-Coupling Reactions: The C-Br bond (at position 4) is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings.[8] This allows for the selective introduction of aryl, vinyl, or alkyl groups at this position while leaving the C-Cl bond intact for potential subsequent transformations.
-
Nitro Group Reduction: The nitro group is readily reduced to an amine using various reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂).[9][10] This transformation is fundamental, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, completely altering the electronic properties of the ring for further substitutions.
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH) or acidic conditions. This unmasks a versatile functional group that can be converted into amides, acid chlorides, or other derivatives.
-
Nucleophilic Aromatic Substitution (SₙAr): While less common for the halogens in this specific structure due to a lack of strong activation, the nitro group itself can sometimes act as a leaving group in SₙAr reactions under specific transition-metal-catalyzed conditions, offering another avenue for functionalization.[11][12]
Conclusion
As a Senior Application Scientist, it is my assessment that Methyl 4-bromo-5-chloro-2-nitrobenzoate is a strategically designed synthetic intermediate with significant potential. Its value is not merely in its existence, but in the synthetic flexibility afforded by the well-differentiated reactivity of its four distinct functional groups. The proposed synthesis is robust and relies on well-understood, scalable chemical transformations. For drug development and materials science professionals, this compound represents a valuable starting point for the modular construction of complex, highly functionalized aromatic systems. Mastery of its reactivity allows for precise and efficient synthetic planning, accelerating the discovery and development of novel chemical entities.
References
-
Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Available at: [Link]
-
Deng, H., & Ghorai, S. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Available at: [Link]
-
St. John's University & College of St. Benedict. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved January 30, 2026, from [Link]
-
Buchwald, S. L., et al. (n.d.). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PMC - NIH. Available at: [Link]
- Google Patents. (n.d.). Esterification of nitrobenzoic acids.
- Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Available at: [Link]
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research.
-
Milam, S. (2014). Organic chemistry reaction #12 - nitro group to benzene. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes. Retrieved January 30, 2026, from [Link]
-
Lead Sciences. (n.d.). Methyl 4-bromo-5-chloro-2-nitrobenzoate. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved January 30, 2026, from [Link]
-
The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Retrieved January 30, 2026, from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved January 30, 2026, from [Link]
Sources
- 1. Methyl 4-bromo-5-chloro-2-nitrobenzoate - Lead Sciences [lead-sciences.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. iajpr.com [iajpr.com]
- 5. byjus.com [byjus.com]
- 6. chemscene.com [chemscene.com]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
